molecular formula C21H20ClN3O3S B153891 N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide CAS No. 130964-32-8

N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide

Cat. No.: B153891
CAS No.: 130964-32-8
M. Wt: 429.9 g/mol
InChI Key: UXMQQCQDDWAVEB-UHFFFAOYSA-N
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Description

N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoquinoline and sulfonamide groups, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoquinoline derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Formylation and Alkylation: The final steps involve the formylation of the amino group and the alkylation with 3-(4-chlorophenyl)-2-propenyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the formyl group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to the disruption of cellular processes such as signal transduction, cell division, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Formyl-N-(3-(4-chlorophenyl)-2-propenyl)amine: Shares the formyl and chlorophenyl groups but lacks the isoquinoline and sulfonamide moieties.

    5-Isoquinolinesulfonamide: Contains the isoquinoline and sulfonamide groups but lacks the formyl and chlorophenyl groups.

Uniqueness

N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide is unique due to its combination of structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-N-[2-(isoquinolin-5-ylsulfonylamino)ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c22-19-8-6-17(7-9-19)3-2-13-25(16-26)14-12-24-29(27,28)21-5-1-4-18-15-23-11-10-20(18)21/h1-11,15-16,24H,12-14H2/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXRTHZFSNFHQA-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN(CC=CC3=CC=C(C=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN(C/C=C/C3=CC=C(C=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130964-32-8
Record name H 85
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130964328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

3 ml of formic acid and 3 ml of acetic anhydride were mixed and stirred at a room temperature, and to the mixture was added 1.41 g of the product of Example 172, and the mixture was stirred for one hour. The reaction mixture was added to 50 ml of ethyl acetate and 30 ml of saturated sodium carbonate aqueous solution with ice, and the mixture was stirred, and after foaming was terminated, the ethyl acetate layer was sequentially washed twice with water and once with a saturated sodium chloride aqueous solution, and dried over magnesium sulfate, filtered and evaporated under a reduced pressure. The resulting residue was purified on a silica gel column (silica gel 60 g, eluant: 2% methanol in chloroform), to obtain 1.49 g of the title compound as a mixture of two isomers (3:2) in a colorless amorphous form.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
product
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide
Reactant of Route 2
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N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide
Reactant of Route 3
N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide
Reactant of Route 4
N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide
Reactant of Route 5
Reactant of Route 5
N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide
Reactant of Route 6
N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide

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